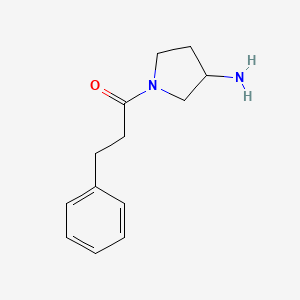

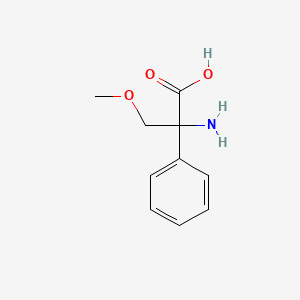

1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one

Overview

Description

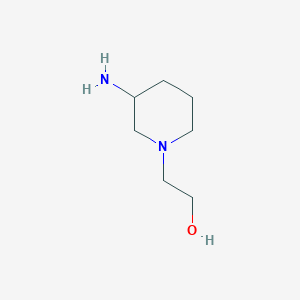

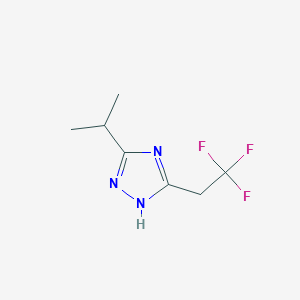

The compound “1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one” is a chemical compound that has a pyrrolidine ring in its structure . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a versatile field of study due to their diverse biological and medicinal importance . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of “1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and can lead to a variety of biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications

Pharmacokinetics and Biodistribution Studies

Studies on pharmacokinetics and biodistribution, such as the research comparing 111In- and 177Lu-labeled J591 antibodies , provide insights into how compounds can be labeled for tracking in biological systems. This research focuses on the comparison of pharmacokinetics and biodistribution between different isotopes, highlighting the importance of choosing the appropriate tracer for accurate prediction in therapeutic applications (Vallabhajosula et al., 2005).

Neurological Research

Research into neurological effects, such as the study on neurologic abnormalities in workers exposed to 1-Bromopropane , underscores the importance of understanding the neurotoxic potential of chemical compounds. This work specifically addresses the neurologic effects of exposure to certain solvents and could provide a template for studying the neuroactive or neurotoxic properties of other compounds (Ichihara et al., 2004).

Amino Acid Transport and Metabolism

Investigations into amino acid transport and metabolism , as seen in studies of phenylketonuria (PKU), where the transport of large neutral amino acids (LNAAs) across the blood-brain barrier is examined, reveal how specific amino acids or similar compounds could influence metabolic pathways and brain chemistry. This research is pertinent for understanding how alterations in amino acid levels can impact physiological functions and disease states (Pietz et al., 1999).

Disease Mechanism and Treatment Strategies

The roles of specific compounds in disease mechanisms and treatment strategies are illustrated in studies such as those on PhXA41 as an ocular hypotensive agent . This research investigates the effects of prostaglandin analogs on aqueous humor dynamics, providing a model for how similar chemical entities might be used in therapeutic contexts to modulate physiological processes (Toris et al., 1993).

Future Directions

The future directions in the research of “1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one” and similar compounds involve the design and synthesis of novel pyrrolidine compounds with different biological profiles . There is also a need for new and effective anti-TB drugs, and pyrrolidine derivatives could potentially fulfill this need .

properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12-8-9-15(10-12)13(16)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUZRYBMECHNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)

![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)

![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)